2-chloro-N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)acetamide
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Overview
Description
2-chloro-N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.
Preparation Methods
The synthesis of 2-chloro-N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)acetamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 2-chloro-2-phenylacetyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 7-amino-4-methyl-2H-chromen-2-one and 2-chloro-2-phenylacetyl chloride.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-chloro-N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical structure and potentially enhance its biological activity.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)acetamide is not fully understood, but it is believed to involve the inhibition of protein denaturation, which is closely linked to the initiation of the inflammatory response . The compound may interact with specific molecular targets and pathways involved in inflammation, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
2-chloro-N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)acetamide can be compared with other quinoline derivatives, such as:
2-chloroquinoline-3-carbaldehyde: Known for its applications in the synthesis of heterocyclic compounds with pharmacological activities.
4-hydroxy-2-quinolones: These compounds have been studied for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-chloro-N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)acetamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-4-11(16)15-10-5-8(2-3-9(7)10)14-12(17)6-13/h2-5,9H,6H2,1H3,(H,15,16) |
InChI Key |
RZULQDJBSBFZKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=NC(=O)CCl)C=CC12 |
Origin of Product |
United States |
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